molecular formula C18H17N3O6S B4128145 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide

1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide

Cat. No. B4128145
M. Wt: 403.4 g/mol
InChI Key: AZDHOUQNFNDTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide, also known as MSOP, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, MSOP has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide acts as a selective antagonist of the mGluR5 receptor. This receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. The activation of mGluR5 has been implicated in various neurological disorders such as fragile X syndrome, Parkinson's disease, and addiction. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate, thereby reducing the downstream signaling cascade.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has been found to have various biochemical and physiological effects in animal models. Studies have shown that 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide can improve cognitive function, reduce hyperactivity, and improve motor impairment in various neurological disorders. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has also been found to reduce drug-seeking behavior in addiction models. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has several advantages for lab experiments. It is a potent and selective antagonist of the mGluR5 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide is also relatively stable and can be easily synthesized in the lab. However, 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal models. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to determine the optimal dosage and administration route for 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide in humans. Another area of interest is the development of more potent and selective mGluR5 antagonists that can be used in conjunction with 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide to improve its effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that is associated with intellectual disability and behavioral problems. Studies have shown that 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide can improve cognitive function and reduce hyperactivity in fragile X syndrome mouse models. In Parkinson's disease, 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has been found to reduce motor impairment and improve cognitive function in animal models. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has also been studied for its potential in treating addiction by reducing drug-seeking behavior.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-12-2-8-15(9-3-12)28(26,27)20-16(10-11-17(20)22)18(23)19-13-4-6-14(7-5-13)21(24)25/h2-9,16H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDHOUQNFNDTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide
Reactant of Route 2
Reactant of Route 2
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide
Reactant of Route 3
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide
Reactant of Route 4
Reactant of Route 4
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide
Reactant of Route 5
Reactant of Route 5
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide
Reactant of Route 6
Reactant of Route 6
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.